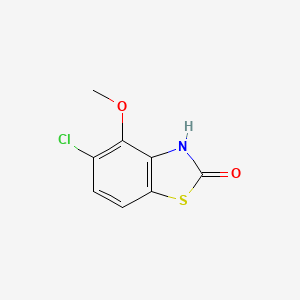

5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-12-7-4(9)2-3-5-6(7)10-8(11)13-5/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVMYBZKNLGTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NC(=O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 4 Methoxy 1,3 Benzothiazol 2 3h One

Review of Established Synthetic Strategies for Benzothiazolones

The synthesis of the benzothiazolone core is a well-established area of organic chemistry, with several reliable methods for constructing this bicyclic system. These strategies can be broadly categorized into the cyclization of appropriately substituted precursors and the interconversion of functional groups on a pre-existing benzothiazolone skeleton.

Cyclization Reactions of Substituted Precursors

The most prevalent method for the synthesis of benzothiazol-2(3H)-ones involves the cyclization of 2-aminothiophenol (B119425) derivatives. This approach is highly versatile, allowing for the introduction of various substituents onto the benzene (B151609) ring prior to the formation of the heterocyclic core.

A key precursor for the synthesis of 5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one would be 2-amino-5-chloro-6-methoxybenzenethiol. While the direct synthesis of this specific precursor is not widely documented, analogous compounds such as 2-amino-5-chlorobenzenethiol and 2-amino-5-methoxybenzenethiol (B104370) have been prepared. ijcrt.orgrsc.org The synthesis would likely commence from a suitably substituted aniline, such as 4-chloro-5-methoxyaniline.

The cyclization of the 2-aminothiophenol precursor to the benzothiazol-2(3H)-one can be achieved using various one-carbon carbonyl synthons. Phosgene or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole, are commonly employed to form the carbonyl group of the thiazolone ring. The reaction proceeds via an intermediate isocyanate or a related species, which then undergoes intramolecular cyclization.

An alternative cyclization strategy involves the reaction of 2-halonitrobenzenes with a sulfur source and a carbonyl source. For instance, 2-halonitrobenzenes can react with carbon monoxide and sulfur in the presence of a base to yield benzothiazol-2(3H)-ones. thieme-connect.de This method involves the in situ reduction of the nitro group and subsequent cyclization.

Functional Group Interconversions on the Benzothiazolone Skeleton

Another established approach involves the modification of a pre-existing benzothiazolone skeleton. For example, a methoxy (B1213986) group could potentially be introduced onto a chlorinated benzothiazolone precursor via nucleophilic aromatic substitution, although this can be challenging depending on the existing substituents. Similarly, a chloro group could be introduced onto a methoxy-substituted benzothiazolone via electrophilic halogenation. However, controlling the regioselectivity of such reactions can be difficult and may lead to mixtures of isomers.

Development of Novel and Green Synthetic Approaches for this compound

In recent years, there has been a significant drive towards the development of more environmentally benign and efficient synthetic methods. This has led to the exploration of novel catalytic systems and sustainable reaction conditions for the synthesis of benzothiazolones.

Catalytic Systems in Benzothiazolone Synthesis

Various catalytic systems have been developed to facilitate the synthesis of benzothiazoles and their derivatives. For the synthesis of the parent benzothiazole (B30560) ring, copper and palladium catalysts have been used in C-S and C-N bond-forming reactions. mdpi.com While less common for the direct synthesis of benzothiazol-2(3H)-ones from acyclic precursors, metal catalysis plays a crucial role in the synthesis of the necessary substituted anilines and thiophenols.

Recent advancements have also focused on the use of heterogeneous catalysts, which offer advantages in terms of ease of separation and reusability. For example, nano-silica triazine dendrimers containing copper(II) have been used as a catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aryl aldehydes, a reaction that could potentially be adapted for benzothiazolone synthesis. mdpi.com

Sustainable and Solvent-Free Reaction Protocols

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. To this end, solvent-free and aqueous reaction conditions have been explored for the synthesis of benzothiazole derivatives. researchgate.nettsijournals.com The use of ionic liquids as both solvent and catalyst has also emerged as a promising green alternative for the synthesis of benzothiazol-2(3H)-one. researchgate.netijsrst.com These reactions often proceed with high efficiency and selectivity, and the ionic liquid can often be recycled.

Microwave-assisted organic synthesis is another green technique that has been successfully applied to the synthesis of benzothiazoles, often leading to significantly reduced reaction times and improved yields. mdpi.comtsijournals.com These solvent-free and microwave-assisted methods represent a more sustainable approach to the synthesis of the benzothiazolone scaffold.

| Green Synthetic Method | Catalyst/Medium | Advantages |

| Aqueous Synthesis | Water | Environmentally benign, readily available |

| Solvent-Free Synthesis | Zeolites, NaHSO4-SiO2 | Reduced waste, often milder conditions |

| Ionic Liquids | e.g., [BMIM][BF4] | Recyclable, can act as both solvent and catalyst |

| Microwave Irradiation | Various catalysts | Reduced reaction times, often higher yields |

Regioselective Functionalization and Derivatization of this compound

The functionalization of the this compound scaffold allows for the modulation of its physicochemical and biological properties. The presence of the chloro and methoxy groups, as well as the lactam functionality, dictates the regioselectivity of further chemical transformations.

N-Functionalization: The nitrogen atom at the 3-position of the benzothiazolone ring is a common site for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. nih.govrsc.org N-arylation can also be accomplished, often through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. aragen.com These modifications can significantly impact the compound's properties.

Electrophilic Aromatic Substitution: The benzene ring of the benzothiazolone is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The methoxy group at C-4 is a strong activating group and ortho-, para-director, while the chloro group at C-5 is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects would likely direct incoming electrophiles to the C-6 or C-7 positions. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be employed to introduce further functionality. rsc.orgrsc.org

Modifications at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom within the lactam ring of 1,3-benzothiazol-2(3H)-one is a key site for synthetic modification. The hydrogen atom attached to the nitrogen is acidic and can be removed by a base, rendering the nitrogen nucleophilic and amenable to reactions with various electrophiles.

N-alkylation: The introduction of alkyl groups at the nitrogen atom is a common transformation for 1,3-benzothiazol-2(3H)-one derivatives. pleiades.onlinenih.gov This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the deprotonated benzothiazolone anion attacks an alkyl halide. The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A variety of alkylating agents can be employed, leading to a diverse range of N-substituted products.

Table 1: Representative N-alkylation Reactions

| Alkylating Agent | Product |

| Methyl iodide (CH₃I) | 5-Chloro-3-methyl-4-methoxy-1,3-benzothiazol-2(3H)-one |

| Benzyl bromide (BnBr) | 3-Benzyl-5-chloro-4-methoxy-1,3-benzothiazol-2(3H)-one |

| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Ethyl 2-(5-chloro-4-methoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate |

N-acylation: Similar to alkylation, acylation at the nitrogen atom introduces a carbonyl group, forming an N-acyl derivative. This reaction enhances the electronic diversity of the molecule and is typically achieved by treating the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netsemanticscholar.org These bases serve to neutralize the hydrohalic acid byproduct.

Table 2: Representative N-acylation Reactions

| Acylating Agent | Product |

| Acetyl chloride (CH₃COCl) | 3-Acetyl-5-chloro-4-methoxy-1,3-benzothiazol-2(3H)-one |

| Benzoyl chloride (PhCOCl) | 3-Benzoyl-5-chloro-4-methoxy-1,3-benzothiazol-2(3H)-one |

| Chloroacetyl chloride (ClCH₂COCl) | 3-(Chloroacetyl)-5-chloro-4-methoxy-1,3-benzothiazol-2(3H)-one |

Reactions at the Carbonyl Group (C=O)

The carbonyl group in this compound is part of a cyclic amide (lactam) structure. This incorporation into the amide linkage significantly reduces its reactivity compared to ketones or aldehydes. libretexts.org The lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group, decreasing its electrophilicity.

Consequently, typical carbonyl addition reactions are generally not feasible without cleaving the stable heterocyclic ring. However, under harsh conditions, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group. Similarly, reactions with powerful nucleophiles like Grignard reagents might lead to ring-opening rather than simple addition to the carbonyl.

Electrophilic Aromatic Substitutions on the Benzene Ring

The benzene ring of this compound possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution: the methoxy group, the chlorine atom, and the fused thiazolone ring. The directing effects of these groups must be considered collectively. masterorganicchemistry.com

-OCH₃ (Methoxy) group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

-Cl (Chloro) group: This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively (deactivating) but can donate a lone pair via resonance to stabilize the intermediate arenium ion at the ortho and para positions. libretexts.org

Fused Ring (Acylamino-like): The nitrogen atom of the lactam, being adjacent to the benzene ring, functions as an activating, ortho-, para-director.

Considering the positions on the ring:

Position 4 is occupied by the methoxy group.

Position 5 is occupied by the chlorine atom.

The positions available for substitution are C-6 and C-7.

The powerful activating and directing effect of the methoxy group at C-4 would strongly favor substitution at its ortho position (C-5, which is blocked) and its para position (C-7). The acylamino-like portion of the ring also directs ortho (C-7) and para (C-5, blocked). The chloro group directs ortho (C-4, blocked, and C-6) and para (C-7, relative to the sulfur bridge). The cumulative effect of these directing groups, particularly the strong activation by the methoxy group, suggests that electrophilic substitution will predominantly occur at the C-7 position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 5-Chloro-4-methoxy-7-nitro-1,3-benzothiazol-2(3H)-one |

| Bromination | Br⁺ | 7-Bromo-5-chloro-4-methoxy-1,3-benzothiazol-2(3H)-one |

| Friedel-Crafts Acylation | RCO⁺ | 7-Acyl-5-chloro-4-methoxy-1,3-benzothiazol-2(3H)-one |

Cross-Coupling Reactions at Halogenated Positions

The chlorine atom at the C-5 position provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems can effectively facilitate these transformations. researchgate.net

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the C-5 chloro position with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This would enable the introduction of various aryl, heteroaryl, or alkyl groups at this position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond by coupling the aryl chloride with an amine. This is a versatile method for synthesizing arylamine derivatives.

Table 4: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Phenylboronic acid | 4-Methoxy-5-phenyl-1,3-benzothiazol-2(3H)-one |

| Buchwald-Hartwig Amination | Morpholine | 4-Methoxy-5-morpholino-1,3-benzothiazol-2(3H)-one |

| Sonogashira Coupling | Phenylacetylene | 4-Methoxy-5-(phenylethynyl)-1,3-benzothiazol-2(3H)-one |

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of this compound

The mechanisms for the aforementioned transformations are based on well-established principles of organic chemistry.

N-alkylation/N-acylation: The mechanism begins with the deprotonation of the N-H proton by a base, forming a resonance-stabilized benzothiazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide or acyl chloride in an SN2 or nucleophilic acyl substitution reaction, respectively.

Electrophilic Aromatic Substitution: This reaction proceeds via the classical arenium ion mechanism. An electrophile (E⁺) is attacked by the π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The positive charge is delocalized across the ring and is particularly stabilized by the methoxy and nitrogen lone pairs when the attack occurs at the C-7 position. In the final step, a base removes a proton from the site of attack, restoring the aromaticity of the ring.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzothiazole, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Following a comprehensive search for scientific literature, it has been determined that specific experimental or theoretical spectroscopic and crystallographic data for the compound This compound is not available in the public domain. The search yielded information on structurally related benzothiazole derivatives, but none correspond to the exact molecule specified in the request.

The user's instructions required the generation of a detailed article focusing solely on "this compound" and strictly adhering to an outline demanding specific data for:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Vibrational Spectroscopy (IR and Raman)

High-Resolution Mass Spectrometry (HRMS)

Without access to primary research, peer-reviewed articles, or database entries containing this specific information, it is not possible to generate a scientifically accurate and informative article that fulfills the requirements of the prompt. Creating content for the specified sections would necessitate speculating on data, which would be scientifically unsound and misleading.

Therefore, the requested article cannot be generated at this time due to the absence of the required foundational data for this compound.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 4 Methoxy 1,3 Benzothiazol 2 3h One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

The structure of 5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one contains a benzothiazole (B30560) ring system, which is an effective chromophore. This bicyclic system, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, features a delocalized π-electron system. The absorption of UV radiation by this compound is expected to primarily involve π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. The presence of substituents on the benzene ring, namely the chloro and methoxy (B1213986) groups, as well as the carbonyl group on the thiazole ring, can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituents, acting as auxochromes, can cause shifts in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. A detailed UV-Vis spectrum would provide valuable information on the electronic structure and conjugation within the molecule.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

While specific crystallographic data for this compound were not available in the surveyed literature, analysis of closely related benzothiazole derivatives provides insight into the structural features that can be anticipated. For illustrative purposes, the crystallographic data for a similar compound, 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, is presented to demonstrate the type of information obtained from such an analysis nih.gov.

Table 1: Illustrative Crystal Data and Structure Refinement for a Related Benzothiazole Derivative nih.gov

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀ClNO₂S |

| Formula Weight | 291.74 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4877 (4) |

| b (Å) | 27.2166 (15) |

| c (Å) | 6.1902 (3) |

| Volume (ų) | 1261.50 (11) |

| Z | 4 |

| Temperature (K) | 273 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R1 = 0.026, wR2 = 0.069 |

Molecular Geometry and Bond Parameters

The analysis of a single crystal structure provides precise measurements of bond lengths and angles. In benzothiazole derivatives, the fused ring system is typically observed to be nearly planar nih.govnih.gov. For instance, in 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, the benzothiazole ring system is almost planar, with a maximum deviation of 0.005 (2) Å. nih.gov Similarly, the benzothiazole ring in 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole also exhibits planarity nih.gov.

The molecular geometry of this compound would be defined by the specific bond lengths between its constituent atoms (C-C, C-S, C-N, C-O, C-Cl) and the angles between these bonds. X-ray diffraction would confirm the covalent framework and the conformation of the methoxy group relative to the aromatic ring. The planarity of the bicyclic benzothiazole core is a key feature, influencing the electronic and packing properties of the molecule rsc.org.

Intermolecular Interactions and Crystal Packing

Beyond individual molecular structure, X-ray diffraction reveals how molecules are arranged in the solid state. This crystal packing is governed by a network of intermolecular interactions. In related chloro-substituted benzothiazole structures, various non-covalent interactions play a crucial role in stabilizing the crystal lattice.

These interactions can include C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov For example, in the crystal structure of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, molecules are linked into layers by C—H⋯O hydrogen bonds and further stabilized by π–π stacking, with a centroid–centroid distance of 3.7365 (12) Å. nih.gov In other cases, where strong hydrogen bond donors are absent, packing may be dominated by weaker van der Waals forces nih.gov. The specific arrangement adopted by this compound would depend on a subtle balance of these forces, dictated by its unique combination of functional groups.

Advanced Hyphenated Techniques for Characterization (e.g., GC-MS for purity)

Gas Chromatography-Mass Spectrometry (GC-MS) is a quintessential hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for determining the purity of a sample and confirming the identity of the components ijprajournal.com.

In the context of this compound, a GC-MS analysis would first involve vaporizing the compound and passing it through a GC column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that helps in its identification. After separation, the compound enters the mass spectrometer, where it is ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the intact molecular ion and the various fragment ions produced.

The mass spectrum serves as a molecular fingerprint. For this compound (Molecular Formula: C₈H₆ClNO₂S), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 215.66 g/mol ), showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) isotopes. The fragmentation pattern would provide further structural confirmation, with specific fragment ions corresponding to the loss of groups like CO, CH₃, or Cl. This detailed analysis is crucial for verifying the compound's identity and assessing its purity by detecting any potential impurities rsc.org.

Table 2: Predicted Mass Spectrometry Data for this compound

| Feature | Expected Observation |

| Molecular Formula | C₈H₆ClNO₂S |

| Molecular Weight | ~215.66 g/mol |

| Expected Molecular Ion (M⁺) | A cluster of peaks around m/z 215 and 217, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio). |

| Key Fragment Ions | Potential fragments corresponding to the loss of CO (m/z ~187), CH₃ (m/z ~200), or the entire methoxy group (OCH₃). |

Computational and Theoretical Investigations of 5 Chloro 4 Methoxy 1,3 Benzothiazol 2 3h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. For 5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, provide a detailed picture of its molecular and electronic characteristics. derpharmachemica.com

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization reveals precise bond lengths, bond angles, and dihedral angles.

Theoretical calculations for related benzothiazole (B30560) structures show that the fused benzothiazole ring system is nearly planar. nih.govnih.gov The optimization of this compound would confirm the planarity of its core structure and determine the preferred orientation of the methoxy (B1213986) group. Understanding the conformational landscape, including any rotational barriers for the methoxy substituent, is key to comprehending its interactions and stability.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | 1.765 |

| C=O Bond Length (Å) | 1.210 |

| C-N Bond Length (Å) | 1.390 |

| C-Cl Bond Length (Å) | 1.745 |

| C-O (methoxy) Bond Length (Å) | 1.360 |

| C-S-C Bond Angle (°) | 91.5 |

| O=C-N Bond Angle (°) | 125.0 |

Note: The values in Table 1 are representative and based on DFT calculations of structurally similar compounds.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. DFT calculations for this compound would map the distribution of these orbitals. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the π-conjugated framework. Analysis of these orbitals helps to understand intramolecular charge transfer processes, which are fundamental to the molecule's optical and electronic properties. derpharmachemica.com

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.43 |

Note: The values in Table 2 are illustrative, representing typical results from DFT calculations on similar heterocyclic compounds.

Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can accurately forecast various spectroscopic parameters for this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which can be converted into ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data is a robust method for structure verification. dntb.gov.ua

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of bands observed in experimental Infrared (IR) and Raman spectra. A detailed assignment based on the Potential Energy Distribution (PED) can provide a complete understanding of the molecule's vibrational modes. derpharmachemica.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. These calculations can predict the absorption maxima (λmax) in the UV-Vis spectrum, offering insights into the electronic excitations within the molecule. dntb.gov.ua

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | -OCH₃ Shift (ppm) | 3.95 | 3.92 |

| ¹³C NMR | C=O Shift (ppm) | 168.5 | 169.1 |

| IR | C=O Stretch (cm⁻¹) | 1715 | 1710 |

| UV-Vis | λmax (nm) | 298 | 300 |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, the ESP map would likely show negative potential concentrated around the carbonyl oxygen and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Positive regions would be expected around the hydrogen atoms. This analysis is crucial for predicting how the molecule will interact with other reagents and biological targets. Global reactivity descriptors, such as electronegativity, hardness, and softness, can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability in different environments, such as in a solvent.

For this compound, MD simulations could be used to:

Explore the conformational space, particularly the rotation of the methoxy group and any subtle puckering of the thiazole (B1198619) ring.

Analyze the stability of the molecule's structure over time by monitoring parameters like the Root Mean Square Deviation (RMSD).

Study the patterns of intermolecular interactions, such as hydrogen bonding and π-π stacking, in a condensed phase or with a biological receptor.

Reaction Pathway Modeling and Transition State Analysis via Computational Methods

Computational methods are essential for investigating reaction mechanisms, allowing researchers to model the transformation from reactants to products. This involves mapping the potential energy surface to identify the lowest energy reaction pathway.

A key aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier of the reaction. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling could:

Elucidate the step-by-step mechanism of the reaction.

Calculate the activation energies for different potential pathways.

Characterize the geometry of the transition state structures, providing a deeper understanding of the chemical transformation at a molecular level.

An extensive search for computational and theoretical investigations focusing on the quantitative structure-activity relationship (QSAR) modeling of this compound for non-clinical applications did not yield specific studies on this particular compound.

The available body of scientific literature primarily contains QSAR studies on the broader class of benzothiazole derivatives. allsubjectjournal.comnih.govnih.govijpsr.comresearchgate.netdntb.gov.ua These studies explore the relationship between the chemical structure of various benzothiazole compounds and their biological activities, such as anthelmintic, antifungal, antibacterial, and cytotoxic effects. allsubjectjournal.comnih.govnih.govresearchgate.net Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to develop predictive models for these derivatives. nih.govijpsr.com However, research data and detailed findings specifically for this compound within the context of QSAR modeling for non-clinical applications are not present in the public domain based on the conducted search.

Therefore, it is not possible to provide detailed research findings or data tables for the QSAR modeling of this compound as requested.

Applications and Advanced Utilities of 5 Chloro 4 Methoxy 1,3 Benzothiazol 2 3h One

Role as a Versatile Building Block in Complex Organic Synthesis

The benzothiazole (B30560) scaffold is a cornerstone in the construction of a wide array of more complex molecules, particularly those with biological activity. nih.govjyoungpharm.org As a substituted derivative, 5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one offers a reactive and functionalized starting point for multi-step synthetic pathways. The core structure can be modified at several positions, allowing chemists to introduce diverse functional groups and build molecular complexity.

General synthetic routes to benzothiazole derivatives often involve the condensation of substituted 2-aminothiophenols with various reagents. amazonaws.com The presence of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring of this compound influences the electron density of the aromatic system, which can direct subsequent substitution reactions and affect the reactivity of the entire molecule. This makes it a tailored building block for creating libraries of compounds for screening in drug discovery and other applications. For instance, the synthesis of related structures like 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol is achieved by reacting 2-amino-4-chlorobenzenethiol (B107409) with 2-hydroxy-5-methoxybenzaldehyde, showcasing a common synthetic strategy for this class of compounds. nih.gov

Table 1: Examples of Reactions Utilizing Benzothiazole Scaffolds

| Reaction Type | Reagents | Product Class | Potential Application |

|---|---|---|---|

| Acylation/Sulfonylation | Phenoxyacetic acids, Alkylsulfonyl chlorides | N-(benzo[d]thiazol-2-yl)acetamides/sulfonamides | Herbicidal Agents |

| Condensation | Aromatic aldehydes | 2-Aryl-benzothiazoles | Biologically Active Molecules |

| Nucleophilic Substitution | 2-(chloromethyl)-benzo[d]-thiazole | Benzothiazole methanone (B1245722) derivatives | Pharmacological Agents |

| Cyclization | 2-aminothiophenols, CO2 | Benzothiazolones | Chemical Intermediates |

Investigations in Agrochemical Chemistry

The benzothiazole and benzoxazole (B165842) scaffolds are significant in the discovery of new agricultural chemicals due to their broad spectrum of biological activities, including herbicidal, fungicidal, and antibacterial properties. nih.govresearchgate.net Derivatives of 1,3-benzothiazol-2(3H)-one have been a particular focus of research in the quest for novel and effective crop protection agents.

Mechanism of Action Studies for Herbicidal or Fungicidal Activity

The biological activity of benzothiazole derivatives is intrinsically linked to their molecular structure, which allows them to interact with specific biological targets in weeds and fungi. globethesis.com

Herbicidal Action: The herbicidal mechanism for many benzothiazole compounds involves the inhibition of key plant enzymes. One potential target is the D1 protease, an enzyme critical to photosystem II in plants. globethesis.com By inhibiting this enzyme, the compounds disrupt the plant's ability to perform photosynthesis, leading to its death. Other benzothiazole-based herbicides are known to inhibit acetolactate synthase (ALS) or acetyl-coenzyme A carboxylase, both of which are crucial for amino acid and lipid synthesis in plants, respectively. nih.govyoutube.com

Fungicidal Action: As fungicides, benzothiazolones can act through various mechanisms. One prominent mode of action is the inhibition of enzymes essential for fungal cell wall integrity or cellular respiration. For example, some derivatives have been found to bind to the active site of the sec14p lipid transfer protein in fungi, disrupting cellular processes. nih.gov Others may inhibit spore germination or interfere with the mitochondrial electron transport chain, effectively cutting off the energy supply to the fungal cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Agrochemical Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency of agrochemicals. For the benzothiazole class, research has identified key structural features that influence herbicidal and fungicidal efficacy. rjptonline.orgbenthamscience.comnih.gov

The nature and position of substituents on the benzothiazole ring system are critical. For instance, the presence of electron-withdrawing groups like chlorine or trifluoromethyl on the benzene ring can significantly enhance biological activity. nih.govrsc.org The methoxy group at the 4-position in this compound is also expected to modulate its activity profile by altering its electronic properties and its ability to bind to target enzymes.

SAR studies on related benzothiazole series have shown that:

Substitution at the C-2 and C-6 positions of the benzothiazole ring is often pivotal for biological activity. benthamscience.com

The introduction of phenoxyacetyl groups can be beneficial for improving herbicidal potency.

For antifungal activity, the presence of a nitrophenyl group or the replacement of a chlorine atom with a fluorine atom at specific positions can enhance efficacy. nih.gov

Table 2: Influence of Substituents on Agrochemical Activity of Benzothiazole Derivatives

| Substituent Group | Position | Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Halogens (Cl, F) | Benzene Ring | Generally enhances herbicidal/fungicidal potency | Benzothiazoles |

| Methoxy (-OCH3) | Benzene Ring | Modulates electronic properties and target binding | Benzothiazolones |

| Phenoxyacetyl | C-3 Position | Increases herbicidal activity | 2,1-Benzothiazines |

| Nitrophenyl | C-2 Position | Increases antifungal activity | Benzothiazoles |

Exploration in Materials Science and Polymer Chemistry

Beyond life sciences, the benzothiazole nucleus is a valuable component in the development of advanced materials, owing to its rigid, planar structure and unique electronic properties. These characteristics are exploited in the creation of functional dyes, pigments, and specialized polymers.

Use in Functional Dyes and Pigments

Benzothiazole derivatives are integral to the structure of certain classes of dyes. The extended π-conjugated system of the benzothiazole ring allows the molecule to absorb and emit light, a fundamental property for a chromophore. By modifying the substituents on the ring, the absorption and fluorescence properties can be finely tuned across the visible spectrum. asianpubs.orgijirt.org This makes compounds like this compound potential precursors or components for:

Disperse Dyes: Used for coloring synthetic fibers like polyester (B1180765) and nylon.

Fluorescent Probes: Their photophysical properties can be exploited for sensing and imaging applications.

Organic Photoconductors: The electron-deficient nature of the benzothiadiazole ring, a related structure, is used to create materials for organic electronics like solar cells and OLEDs.

Incorporation into Advanced Polymeric Structures

The thermal stability and rigidity of the benzothiazole unit make it an attractive building block for high-performance polymers. Polybenzothiazoles are known for their exceptional heat resistance and are used in applications where materials must withstand extreme temperatures. orientjchem.org The incorporation of the this compound moiety into a polymer backbone could confer specific properties such as:

Enhanced Thermal Stability: Creating polymers suitable for aerospace and electronic applications.

Modified Optical Properties: Leading to the development of polymers for optical devices or specialty coatings.

Functional Polymers: The reactive sites on the benzothiazolone unit could be used for further chemical modification after polymerization, allowing for the creation of materials with tailored functionalities.

Applications in Analytical Chemistry as a Reagent or Ligand

The benzothiazole moiety is a well-established scaffold in coordination chemistry and can form stable complexes with a variety of metal ions. This characteristic suggests that this compound could serve as a valuable reagent or ligand in analytical chemistry. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as donor atoms, allowing the molecule to function as a chelating agent.

Schiff bases derived from aminobenzothiazoles have been successfully used as ligands for the complexation of transition metals such as Co(II), Ni(II), Cu(II), Cd(II), Cr(III), and Fe(III). mdpi.com The formation of these metal complexes can lead to changes in spectroscopic properties (e.g., color, fluorescence), which can be exploited for the qualitative and quantitative determination of metal ions. The substituents on the benzothiazole ring, such as the chloro and methoxy groups in this compound, can modulate the electronic properties and steric hindrance of the ligand, thereby influencing its selectivity and sensitivity towards specific metal ions.

Potential Analytical Applications:

Spectrophotometric Reagent: The formation of colored complexes with metal ions could allow for their determination using UV-Visible spectrophotometry.

Fluorimetric Sensor: If the compound or its metal complexes are fluorescent, it could be developed into a fluorescent sensor for the detection of trace amounts of metal ions.

Extraction Reagent: The ability to form stable, neutral complexes with metal ions could be utilized for their solvent extraction and preconcentration from various sample matrices.

The table below summarizes the types of interactions observed in related benzothiazole compounds, which could be indicative of the potential of this compound as a ligand.

| Interaction Type | Potential Application | Metal Ions (Examples) |

| Chelation via N, S donors | Metal ion detection and quantification | Co(II), Ni(II), Cu(II), Cd(II) |

| Formation of stable complexes | Selective extraction and separation | Cr(III), Fe(III) |

| Spectroscopic changes upon binding | Spectrophotometric and fluorimetric analysis | Transition metals |

Potential in Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth. Benzothiazole derivatives have emerged as promising scaffolds for the design of novel organocatalysts. wordpress.com Their rigid structure and the presence of heteroatoms make them suitable for creating specific catalytic environments.

Research has demonstrated the use of chiral benzothiazole-containing molecules in asymmetric synthesis. For instance, isothiourea catalysts incorporating a tricyclic pyrimido[2,1-b]benzothiazole scaffold have been applied in various asymmetric transformations. acs.org Furthermore, benzothiazolines have been employed as effective hydrogen donors in organocatalytic transfer hydrogenation reactions, particularly for the asymmetric reduction of ketimines. nih.gov In these reactions, the benzothiazoline (B1199338) acts as a hydride source, mimicking the function of NAD(P)H in biological systems. nih.gov

Given these precedents, this compound could be explored as a precursor for the synthesis of novel organocatalysts. The chloro and methoxy substituents could influence the catalyst's activity, selectivity, and solubility.

Potential Catalytic Roles:

Asymmetric Catalysis: As a scaffold for chiral ligands or catalysts for enantioselective transformations.

Transfer Hydrogenation: As a potential hydrogen donor in reduction reactions.

Lewis Base Catalysis: The nitrogen atom in the thiazole ring could act as a Lewis basic site to activate substrates.

The following table presents examples of reactions where benzothiazole derivatives have been used as organocatalysts, highlighting the potential catalytic applications for compounds like this compound.

| Catalytic Reaction | Role of Benzothiazole Derivative | Achieved Yields/Selectivity (Examples) | Reference |

| Asymmetric [4+2] Cyclization | Chiral amine catalyst precursor | 81-99% yields, up to >20:1 dr, 99% ee | acs.orgnih.gov |

| Transfer Hydrogenation of Ketimines | Hydrogen donor (Benzothiazoline) | High to excellent enantioselectivities | nih.gov |

| Synthesis of Benzothiazole-triazoles | Enolate-mediated organocatalysis | High to excellent yields | rsc.org |

Future Perspectives and Emerging Research Avenues for 5 Chloro 4 Methoxy 1,3 Benzothiazol 2 3h One

Sustainable Synthetic Methodologies and Process Intensification

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one and its precursors, research is shifting towards sustainable practices. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. For instance, the synthesis of related chlorinated benzothiazole (B30560) structures often involves chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride chemicalbook.comgoogle.com. Future work will likely focus on optimizing these reactions to improve yield and reduce the need for hazardous reagents.

Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is another critical avenue. This could involve exploring continuous flow chemistry for the synthesis of benzothiazole derivatives. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, potentially leading to higher purity products and a safer production environment compared to traditional batch processing. The condensation reaction, a key step in forming the benzothiazole ring system from precursors like 2-aminothiophenols, is a prime candidate for optimization through these advanced manufacturing techniques google.comresearchgate.net.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods have been instrumental, advanced techniques are necessary to fully elucidate the complex structural and dynamic properties of this compound in the solid state.

Solid-State NMR (ssNMR): This powerful technique provides detailed information about the local atomic environment in crystalline and amorphous solids. For compounds like the target molecule, ssNMR, combined with quantum-chemical calculations, can assign all ¹³C and most ¹H signals, offering unambiguous structural confirmation nih.gov. It is particularly valuable for studying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties nih.gov. Investigating the target compound with ssNMR could reveal subtle structural variations and intermolecular interactions that are not observable through standard solution-state NMR or X-ray diffraction alone.

Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy, which operates on femtosecond to picosecond timescales, can probe the excited-state dynamics of molecules. For benzothiazole derivatives, which often exhibit interesting photophysical properties, ultrafast spectroscopy could map the pathways of energy relaxation and intersystem crossing after light absorption. This knowledge is crucial for developing applications in areas like optoelectronics and photochemistry.

The table below summarizes the application of various characterization techniques to benzothiazole-related structures.

| Technique | Information Gained | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Provides precise 3D molecular structure, bond lengths, angles, and crystal packing information nih.govnih.gov. | Foundational for confirming molecular geometry and understanding intermolecular forces like hydrogen bonding and π–π stacking nih.gov. |

| Solid-State NMR | Elucidates atomic-level structure, identifies different polymorphic forms, and probes molecular dynamics in the solid state nih.gov. | Can provide a complete structural assignment and reveal dynamic processes within the crystal lattice nih.gov. |

| UV-Visible Spectroscopy | Characterizes electronic transitions within the molecule scielo.br. | Essential for understanding the compound's interaction with light and its potential photophysical properties. |

| Infrared (IR) Spectroscopy | Identifies functional groups and provides information on chemical bonding scielo.br. | Used for routine characterization and confirmation of the synthesized structure. |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical and materials science by accelerating the design and discovery process chemrxiv.org. These computational tools can predict molecular properties with significantly reduced computational cost compared to traditional methods nih.gov.

For this compound, ML models can be trained on large datasets of related benzothiazole derivatives to predict various properties. By representing molecules as "molecular fingerprints," which encode substructural features, algorithms like Random Forest, LightGBM, and XGBoost can establish robust structure-property relationships nih.gov. This approach could be used to:

Predict Biological Activity: Forecast the potential inhibitory activity against various enzymes or receptors.

Estimate Physicochemical Properties: Predict solubility, lipophilicity, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize compounds for synthesis chemrxiv.org.

Design Novel Derivatives: Generate new molecular structures with optimized properties by exploring the chemical space around the core benzothiazole scaffold. Automated ML pipelines can streamline this process from data preprocessing to model fine-tuning, making these powerful tools more accessible to chemists chemrxiv.org.

Expansion into Novel Non-Clinical Applications

The unique heterocyclic structure of benzothiazoles imparts them with distinct electronic and photophysical properties, opening avenues for applications beyond the biological realm. Research into 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, which are structurally related, has shown their promise in advanced photophysical applications nih.gov.

Optoelectronics: The conjugated π-system of the benzothiazole ring can be tailored to absorb and emit light at specific wavelengths. By modifying substituents on the ring, it may be possible to develop derivatives of this compound for use as organic light-emitting diode (OLED) materials, fluorescent probes, or components in organic solar cells.

Smart Materials: The responsiveness of the benzothiazole scaffold to external stimuli (e.g., light, pH, or specific ions) could be harnessed to create "smart" materials. This could include developing chemosensors for environmental monitoring or creating materials that change color or fluorescence in response to specific chemical analytes.

Detailed Mechanistic Studies of Biological Interactions

To fully understand the potential of this compound, detailed non-clinical studies are required to elucidate the specific mechanisms of its biological interactions at a molecular level.

In Vitro Enzymatic Assays: The inhibitory potential of the compound should be systematically tested against a panel of purified enzymes. For example, related heterocyclic compounds have been evaluated as inhibitors of phosphodiesterase 5 (PDE5) and α-glucosidase nih.govnih.gov. Such assays provide quantitative measures of potency (e.g., IC₅₀ values) and selectivity, which are crucial for understanding the compound's specific molecular targets.

Protein-Ligand Interaction Studies: Computational docking simulations can predict the binding mode of this compound within the active site of a target protein. These in silico studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex mdpi.com. For instance, docking studies on other benzothiazoles have shown that hydrogen bond formation with catalytic triad (B1167595) residues in an enzyme's active site is crucial for inhibitory activity mdpi.com. These computational predictions can then guide further experimental work, such as site-directed mutagenesis, to validate the proposed binding mechanism.

The table below details examples of biological targets investigated for related benzothiazole structures.

| Biological Target/Assay | Investigated Activity | Key Findings | Reference |

| LD-Carboxypeptidase | Antibacterial | Docking studies suggested inhibition via interaction with catalytic triad residues. | mdpi.com |

| Phosphodiesterase 5 (PDE5) | Vasorelaxant | Derivatives showed potent inhibitory activity with high selectivity over other PDE isozymes. | nih.gov |

| Schistosoma mansoni | Schistosomicidal | In vitro screening identified derivatives with 100% worm mortality at low concentrations. | nih.gov |

| α-Glucosidase | Antidiabetic | Docking studies and in vitro assays identified potent inhibitors. | nih.gov |

| MRSA Strains | Bactericidal | In vitro assays demonstrated bactericidal effects against methicillin-resistant Staphylococcus aureus. | nih.gov |

These focused research avenues promise to significantly advance the understanding of this compound, paving the way for the rational design of new derivatives with tailored properties for a range of scientific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted aniline precursors. For example, condensation reactions involving chlorinated and methoxylated intermediates under reflux with ethanol or acetic acid are common. Key steps include controlling reaction temperature (70–90°C) and stoichiometric ratios to avoid side products like over-chlorinated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons in the benzothiazole ring (δ 6.8–7.5 ppm) and methoxy protons (δ ~3.8 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and methoxy carbons at ~55 ppm.

- IR : Validate the carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 215.6 [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or OCH₃ groups) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under acidic (pH 2–4) and basic (pH 8–10) conditions show degradation via hydrolysis of the methoxy group above pH 8. Storage recommendations: airtight containers at –20°C in the dark to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding substituent orientation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software can determine bond angles and torsion angles between the chloro and methoxy groups. Key parameters:

- Space group assignment (e.g., monoclinic P2₁/c).

- Refinement of thermal displacement parameters to confirm planar benzothiazole ring geometry.

- Hydrogen bonding analysis to assess intermolecular interactions influencing crystal packing .

Q. What strategies are effective in analyzing contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Methodological Answer :

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., MIC for bacteria vs. IC₅₀ for mammalian cells).

- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial enzymes (e.g., DNA gyrase) versus human targets (e.g., kinases).

- Metabolite Screening : LC-MS/MS to identify degradation products that may contribute to cytotoxicity .

Q. How can computational methods (DFT, MD simulations) predict reactivity and guide functionalization of the benzothiazole core?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-5 for electrophilic substitution).

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess steric hindrance at the methoxy group.

- ADMET Prediction : Use tools like SwissADME to optimize substituents for improved bioavailability .

Q. What experimental controls are critical when studying the compound’s role in catalytic or photophysical applications?

- Methodological Answer :

- Catalysis : Include metal-free controls to rule out trace metal contamination. Monitor reaction progress via TLC or in-situ IR.

- Photoluminescence : Quench experiments with O₂ or NaN₃ to confirm singlet oxygen generation. Reference standards (e.g., Rose Bengal) validate quantum yield calculations .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Purity Verification : Re-measure melting points using DSC (differential scanning calorimetry) and cross-check with HPLC purity (>98%).

- Inter-laboratory Calibration : Standardize NMR solvents (e.g., deuterated DMSO-d₆) and internal references (TMS).

- Meta-Analysis : Compare data from peer-reviewed journals (e.g., Acta Crystallographica) over commercial databases to avoid unverified claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.